molecular formula C6H11NO2 B2555919 2-Hydroxy-1-(pyrrolidin-1-yl)ethan-1-one CAS No. 45657-97-4

2-Hydroxy-1-(pyrrolidin-1-yl)ethan-1-one

Cat. No. B2555919
CAS RN: 45657-97-4
M. Wt: 129.159
InChI Key: RWGVUODVPQFWCJ-UHFFFAOYSA-N
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Description

The compound “2-Hydroxy-1-(pyrrolidin-1-yl)ethan-1-one” is a derivative of pyrrolidine . Pyrrolidine is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of pyrrolidine derivatives, including “2-Hydroxy-1-(pyrrolidin-1-yl)ethan-1-one”, can be achieved through two main strategies . The first involves ring construction from different cyclic or acyclic precursors, while the second involves the functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of “2-Hydroxy-1-(pyrrolidin-1-yl)ethan-1-one” is characterized by a pyrrolidine ring . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .


Physical And Chemical Properties Analysis

The molecular weight of “2-Hydroxy-1-(pyrrolidin-1-yl)ethan-1-one” is approximately 129.16 . The compound is a solid at room temperature .

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis and Molecular Structure : A study involving a related compound, 2-hydroxy-[1,2-di(pyridin-2-yl)]ethane-1-one, explored its synthesis and molecular structure. This research contributes to the understanding of molecular structures and properties of similar compounds (Percino et al., 2006).

  • Crystal Structure Analysis : Investigations on the crystal structure of compounds like (2S,2'S,4'R)-2-(1-hydroxy-1-ethylpropyl)-1-[(1'-p-tosyl-4'-hydroxypyrolidin-2'-yl)methyl]pyrrolidine provide insights into the molecular arrangement and properties of pyrrolidine derivatives (Fu et al., 2006).

Chemical Properties and Reactions

  • DFT and Quantum Chemical Investigation : A study on the quantum-chemical calculations and thermodynamics parameters of similar compounds, such as 1-{2-[(2-hydroxyethyl)thio]ethyl}pyrrolidin-2-one, sheds light on their electronic properties and molecular densities (Bouklah et al., 2012).

  • Antioxidant Activity Synthesis and Evaluation : The synthesis of polysubstituted 3-hydroxy-3-pyrroline-2-one derivatives, a class to which 2-Hydroxy-1-(pyrrolidin-1-yl)ethan-1-one belongs, has been explored for their potential antioxidant activity. This research provides insights into the biological applications of such compounds (Nguyen et al., 2022).

Biological and Medicinal Research

  • Antibacterial Activity : Research on the synthesis and antibacterial activity of related compounds, like 1-(5-aryl-4-benzoyl-3-hydroxy-2-oxo-3-pyrrolin-1-yl)-2-(3-benzoylmethylene-2-oxopiperazin-1-yl)ethanes, can inform on the potential medicinal applications of 2-Hydroxy-1-(pyrrolidin-1-yl)ethan-1-one (Gein et al., 2006).

  • DNA Binding and Nuclease Activity : Studies on Cu(II) complexes with ligands similar to 2-Hydroxy-1-(pyrrolidin-1-yl)ethan-1-one have demonstrated DNA binding and nuclease activities, indicating potential applications in genetic research and therapy (Kumar et al., 2012).

properties

IUPAC Name

2-hydroxy-1-pyrrolidin-1-ylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c8-5-6(9)7-3-1-2-4-7/h8H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWGVUODVPQFWCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-1-(pyrrolidin-1-yl)ethan-1-one

Synthesis routes and methods

Procedure details

Pyrrolidine (3.0 mL; 35.9 mmol) was added to glycolic acid (2.73 g; 35.9 mmol) over 5 minutes while cooling in an ice bath. The suspension was diluted with o-xylene (3.5 mL) and heated to reflux for 7 h whereupon the o-xylene was removed by distillation to afford the title compound (4.17 g; 90%) as an orange oil. 1H NMR (CDCl3) δ 1.86-1.92 (m, 2H), 1.96-2.02 (m, 2H), 3.26-3.29 (m, 2H), 3.52-3.55 (m, 3H), 4.08 (s, 2H); 13C NMR (CDCl3) δ 23.94, 25.74, 44.26, 45.96, 60.48, 169.90.
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
2.73 g
Type
reactant
Reaction Step One
Quantity
3.5 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
90%

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